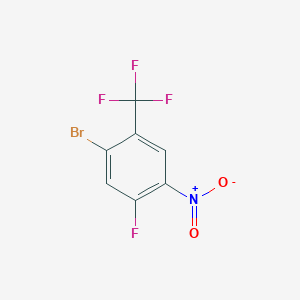![molecular formula C14H20BrNO B1526795 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol CAS No. 1306079-89-9](/img/structure/B1526795.png)
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol
概要
説明
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20BrNO It is characterized by the presence of a bromophenyl group attached to a cyclohexanol structure via an aminomethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol typically involves the reaction of 3-bromobenzylamine with cyclohexanone under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclohexanone is reacted with 3-bromobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
科学的研究の応用
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of bromophenyl derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-({[(4-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol: Similar structure but with the bromine atom at the para position.
1-({[(3-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-({[(3-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets differently compared to its para or ortho analogs. The bromine atom also enhances the compound’s ability to participate in halogen bonding, which can be crucial in medicinal chemistry applications.
特性
IUPAC Name |
1-[[(3-bromophenyl)methylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-6-4-5-12(9-13)10-16-11-14(17)7-2-1-3-8-14/h4-6,9,16-17H,1-3,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULODUPRUKTRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)









![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)

